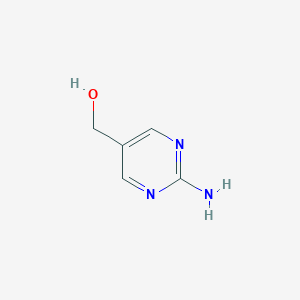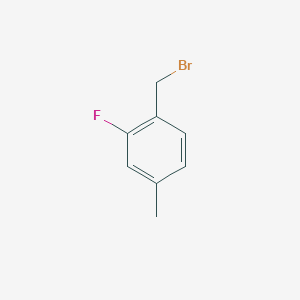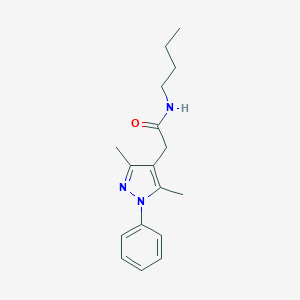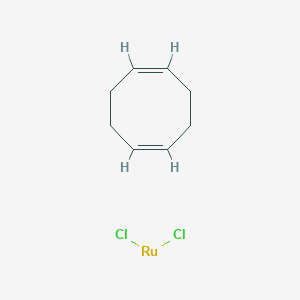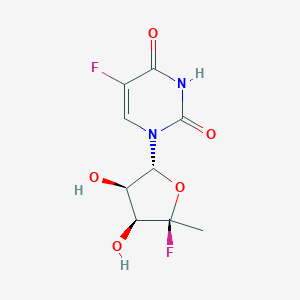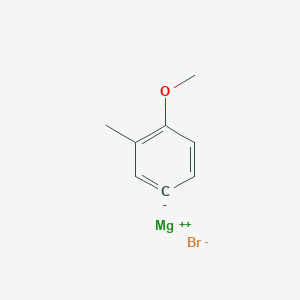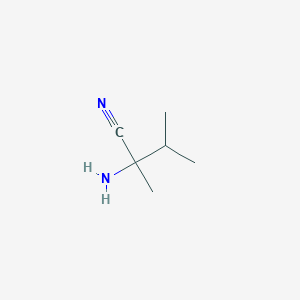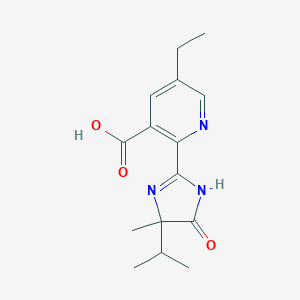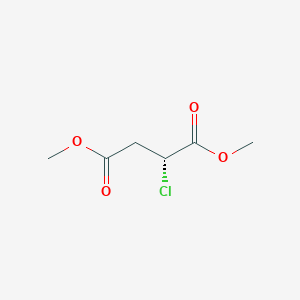
Butanedioic acid, chloro-, dimethyl ester, (R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2R)-chlorobutanedioate is an organic compound with the molecular formula C6H9ClO4 It is a derivative of butanedioic acid, where two ester groups are attached to the carbon chain, and a chlorine atom is substituted at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (2R)-chlorobutanedioate can be synthesized through several methods. One common approach involves the esterification of (2R)-chlorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of dimethyl butanedioate. This can be achieved by treating dimethyl butanedioate with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with the remaining ester groups to form dimethyl (2R)-chlorobutanedioate.
Industrial Production Methods
In an industrial setting, the production of dimethyl (2R)-chlorobutanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Dimethyl (2R)-chlorobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.
Hydrolysis: In the presence of aqueous acid or base, dimethyl (2R)-chlorobutanedioate can undergo hydrolysis to yield (2R)-chlorobutanedioic acid and methanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis typically involves dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions, often in solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Substitution: Products include hydroxylated, aminated, or thiolated derivatives of butanedioate.
Hydrolysis: The primary products are (2R)-chlorobutanedioic acid and methanol.
Reduction: The reduction of ester groups yields (2R)-chlorobutanediol.
科学的研究の応用
Dimethyl (2R)-chlorobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, especially for designing prodrugs that can be activated in vivo.
Industry: It serves as a precursor for the synthesis of various fine chemicals and specialty materials.
作用機序
The mechanism of action of dimethyl (2R)-chlorobutanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ester groups can be hydrolyzed by esterases, releasing the active (2R)-chlorobutanedioic acid, which may then participate in metabolic pathways or exert its effects on target molecules.
類似化合物との比較
Dimethyl (2R)-chlorobutanedioate can be compared with other similar compounds such as:
Dimethyl (2S)-chlorobutanedioate: The enantiomer of dimethyl (2R)-chlorobutanedioate, differing in the spatial arrangement of atoms around the chiral center.
Dimethyl butanedioate: Lacks the chlorine substitution, leading to different reactivity and applications.
Dimethyl (2R)-hydroxybutanedioate: Contains a hydroxyl group instead of a chlorine atom, resulting in distinct chemical properties and reactivity.
特性
CAS番号 |
111618-88-3 |
|---|---|
分子式 |
C6H9ClO4 |
分子量 |
180.58 g/mol |
IUPAC名 |
dimethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C6H9ClO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
YFAYPUHAMBJFRH-SCSAIBSYSA-N |
SMILES |
COC(=O)CC(C(=O)OC)Cl |
異性体SMILES |
COC(=O)C[C@H](C(=O)OC)Cl |
正規SMILES |
COC(=O)CC(C(=O)OC)Cl |
同義語 |
Butanedioic acid, chloro-, dimethyl ester, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


